Saquinavir mesylate
Vue d'ensemble
Description
Saquinavir mesylate, sold under the brand names Invirase and Fortovase, is an antiretroviral medication used in combination with other medications to treat or prevent HIV/AIDS . It is typically used with ritonavir or lopinavir/ritonavir to increase its effect . It is in the protease inhibitor class and works by blocking the HIV protease .
Synthesis Analysis
A study found that a new salt consisting of Saquinavir Mesylate (SQVM) and sodium decyl sulfate (SDS) was crystallized during a dissolution test . The crystallographic structures of the new salt and the SQVM were compared . The solid form obtained was characterized by a structural analysis through X-ray single crystal and powder diffraction .Molecular Structure Analysis
The crystal structure of Saquinavir Mesylate was elucidated through a crystallographic analysis . The anionic part of SDS interacts with the cationic segment of SQVM to obtain a new salt designated as SQV-DS, which precipitates . The main difference between the two structures occurs in the c-axis expansion .Chemical Reactions Analysis
The interaction of Saquinavir Mesylate with sodium decyl sulfate (SDS) medium during a dissolution test led to the formation of a new salt . This suggests that Saquinavir Mesylate can undergo chemical reactions under certain conditions .Physical And Chemical Properties Analysis
Saquinavir mesylate is a peptidomimetic hydroxyethylamine inhibitor used in antiretroviral therapy . It inhibits both HIV-1 and HIV-2 proteases .Applications De Recherche Scientifique
HIV Treatment
Scientific Field
Virology, Pharmacology
Application Summary
Saquinavir Mesylate is an HIV Protease Inhibitor used in antiretroviral therapy . It inhibits both HIV-1 and HIV-2 proteases .
Methods of Application
Saquinavir Mesylate is administered orally as part of a cocktail of drugs used to treat HIV .
Results/Outcomes
The use of Saquinavir Mesylate in combination with other antiretroviral drugs has been shown to reduce viral load and increase CD4 cell counts in the treatment of HIV .
Intranasal Delivery for Central Nervous System
Scientific Field
Nanomedicine, Pharmacology
Application Summary
Saquinavir Mesylate has been used in the development of an intranasal cubosomal thermogelling dispersion for central nervous system delivery .
Methods of Application
The Box–Behnken design was applied to study the effect of monoolein, Poloxamer 407, and polyvinyl alcohol as independent factors and the particle size, entrapment efficiency, gelation temperature, and stability index as responses . The optimized cubosomes were evaluated using transmission electron microscopy, ex vivo permeation, and in vivo pharmacokinetics .
Results/Outcomes
The relative bioavailability for the intranasal optimized formula was approximately 12-fold higher when compared with oral aqueous suspension and 2.5-fold greater when compared to the intranasal aqueous suspension of saquinavir .
Anti-Cancer Agent
Scientific Field
Oncology, Pharmacology
Application Summary
Studies have looked at Saquinavir Mesylate as a possible anti-cancer agent . While the exact mechanisms are not fully understood, it’s believed that the drug may interfere with cancer cell growth and proliferation.
Methods of Application
The methods of application in cancer treatment are still under investigation. It would likely be administered orally or intravenously, similar to other chemotherapy drugs.
Results/Outcomes
The outcomes of these studies are not yet clear, as research is ongoing. However, initial results suggest that Saquinavir Mesylate may have potential as a novel cancer treatment .
Cell Signaling and Immunology Studies
Scientific Field
Cell Biology, Immunology
Application Summary
Saquinavir Mesylate may be used in cell signaling and immunology studies . It could help researchers understand how cells communicate and respond to their environment.
Methods of Application
In cell signaling and immunology studies, Saquinavir Mesylate would likely be applied to cell cultures in a laboratory setting. The specific methods and experimental procedures would depend on the nature of the study.
Results/Outcomes
The results or outcomes would vary depending on the specific study. However, the use of Saquinavir Mesylate in these studies could potentially lead to new insights into cell signaling and immune response .
Antiretroviral Therapy
Application Summary
Saquinavir Mesylate is an antiretroviral medication used together with other medications to treat or prevent HIV/AIDS . Typically it is used with ritonavir or lopinavir/ritonavir to increase its effect .
Methods of Application
It is taken by mouth . The current indications require the co-administration of ritonavir - a potent enzyme inhibitor - that increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving antiviral activity .
Results/Outcomes
It works by blocking the protease enzyme, disrupting the virus’s ability to replicate, and reducing the viral load . This helps control HIV infection and is part of a comprehensive antiretroviral approach .
Safety And Hazards
Saquinavir mesylate may cause serious side effects including heart rhythm problems, high blood sugar, and liver problems . It may also cause nausea, vomiting, diarrhea, stomach pain, and changes in the shape or location of body fat . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Orientations Futures
Saquinavir mesylate has shown promise in silico and in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) . It has also shown effects in vitro and in vivo in several types of cancer, demonstrating cytotoxicity, apoptosis, inhibition of cell invasion, and improvement of radiosensibility of cancer cells . This suggests potential future directions for the repurposing of Saquinavir mesylate for COVID-19 and cancer treatment .
Propriétés
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHXGOXEBNJUSN-YOXDLBRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127779-20-8 (Parent) | |
Record name | Saquinavir mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023835 | |
Record name | Saquinavir mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saquinavir mesylate | |
CAS RN |
149845-06-7 | |
Record name | Saquinavir mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saquinavir mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saquinavir mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAQUINAVIR MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.